molecular formula C8H9ClN2O3S B1383354 ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate CAS No. 1696195-93-3

ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate

Cat. No.: B1383354
CAS No.: 1696195-93-3
M. Wt: 248.69 g/mol
InChI Key: VHXUFDZRGXMEBE-UHFFFAOYSA-N
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Description

ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a chloro-substituted pyridazinone ring attached to an ethyl thioacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate typically involves the reaction of 5-chloro-6-oxo-1,6-dihydropyridazine-4-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-isopropyl-6-oxo-1,6-dihydropyridazin-4-yl)thio)acetate
  • Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-3-yl)thio)acetate
  • Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-5-yl)thio)acetate

Uniqueness

ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-2-14-6(12)4-15-5-3-10-11-8(13)7(5)9/h3H,2,4H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXUFDZRGXMEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(=O)NN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate
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ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate
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ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate
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ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate
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ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate
Reactant of Route 6
ethyl 2-[(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]acetate

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